4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H10F3NS.ClH. It is known for its unique structure, which includes a trifluoromethyl group attached to a thian-4-amine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can undergo trifluoromethylation, a chemical reaction that introduces a trifluoromethyl group into a molecule . This process can alter the properties of the molecule, potentially affecting its interaction with biological targets.
Result of Action
Similar compounds have shown potential as anticancer agents , suggesting that they may have effects on cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) as a key reagent. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thian-4-amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)thian-4-amine hydrochloride
- 1,1-Dioxo-4-(trifluoromethyl)thian-4-ol
Uniqueness
4-amino-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where such properties are desired .
Properties
IUPAC Name |
1,1-dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2S.ClH/c7-6(8,9)5(10)1-3-13(11,12)4-2-5;/h1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALUZFAJBIWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.